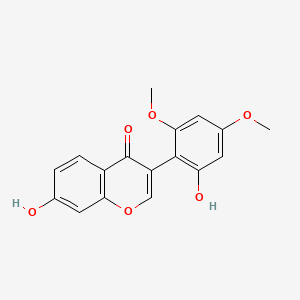![molecular formula C5H6ClNO2S B14377345 4-Chloro-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one CAS No. 89660-92-4](/img/structure/B14377345.png)
4-Chloro-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one is an organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a chloro group, a methylsulfanyl group, and an oxazol-3(2H)-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-5-methyl-1,2-oxazol-3(2H)-one with methylthiol in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated oxazole derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
Methylchloroisothiazolinone: Another compound with a chloro and methylsulfanyl group, but with a different ring structure.
4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine: Similar in having a chloro and methylsulfanyl group but with a pyrimidine ring.
Uniqueness
4-Chloro-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one is unique due to its oxazole ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its specific substitution pattern also contributes to its unique biological and chemical behavior.
Propiedades
Número CAS |
89660-92-4 |
|---|---|
Fórmula molecular |
C5H6ClNO2S |
Peso molecular |
179.63 g/mol |
Nombre IUPAC |
4-chloro-5-(methylsulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C5H6ClNO2S/c1-10-2-3-4(6)5(8)7-9-3/h2H2,1H3,(H,7,8) |
Clave InChI |
QNWHZFJQZKVOKJ-UHFFFAOYSA-N |
SMILES canónico |
CSCC1=C(C(=O)NO1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14377266.png)

![2-Methyl-5-[(2-nitrophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B14377271.png)

![2-[1-(Hydroxyimino)-2-methyl-1-phenylpropan-2-yl]-1,2-oxazetidin-3-one](/img/structure/B14377280.png)

![3-[2,2-Di(benzenesulfonyl)-2-chloroethyl]-1H-indole](/img/structure/B14377282.png)



amino}ethan-1-ol](/img/structure/B14377331.png)
oxophosphanium](/img/structure/B14377336.png)

